N-Isopropylisobutyramide

Beschreibung

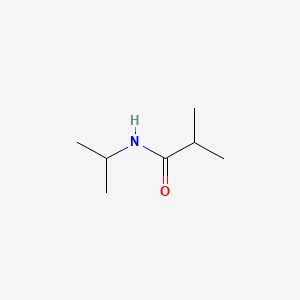

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZDXYHMGWRJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282247 | |

| Record name | N-Isopropylisobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-07-8 | |

| Record name | Isobutylamide, N-isopropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylisobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name and structure of N-Isopropylisobutyramide

Structural Identity, Synthesis, and Pharmacological Relevance in TRP Channel Modulation

Executive Summary

N-Isopropylisobutyramide (CAS: 869-07-8) represents a fundamental structural motif in the class of N-alkylcarboxamide cooling agents. While chemically simple, it serves as a critical fragment scaffold for understanding the Structure-Activity Relationships (SAR) of Transient Receptor Potential Melastatin 8 (TRPM8) modulators. This guide provides a definitive technical reference for its nomenclature, synthesis, and spectroscopic characterization, specifically tailored for medicinal chemists and drug development professionals investigating sensory compounds and non-menthol cooling agents.

Part 1: Structural Identity & Nomenclature

The IUPAC nomenclature for this compound is derived by identifying the principal functional group (amide) and the longest carbon chain containing the carbonyl group.

Nomenclature Logic

-

Principal Group: Amide (

). -

Parent Acid: 2-Methylpropanoic acid (Isobutyric acid).

-

Amine Component: Propan-2-amine (Isopropylamine).

-

Substituent: The isopropyl group is attached to the nitrogen atom, designated by the locant

-.

Preferred IUPAC Name:

Accepted Synonyms:

Chemical Identifiers[2][4][5][6][7][8][9][10][11]

| Registry System | Identifier |

| CAS Number | 869-07-8 |

| PubChem CID | 230354 |

| Molecular Formula | |

| SMILES | CC(C)C(=O)NC(C)C |

| InChI Key | IGZDXYHMGWRJAZ-UHFFFAOYSA-N |

Part 2: Physicochemical Profile[1][9]

The following data summarizes the core physical properties relevant to formulation and handling.

| Property | Value | Note |

| Molecular Weight | 129.20 g/mol | Monoisotopic mass: 129.115 |

| Physical State | Solid (Low Melting) | Often appears as a crystalline solid or viscous oil depending on purity.[6] |

| LogP (Predicted) | ~1.4 | Lipophilic, suitable for transdermal penetration. |

| H-Bond Donors | 1 | Amide N-H |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

| Solubility | Organic Solvents | Soluble in DCM, Methanol, DMSO, Ethanol. |

Part 3: Synthetic Methodology (Authoritative Protocol)

While direct condensation of the acid and amine is possible at high temperatures, the Acid Chloride Method is the industry standard for generating high-purity amides for pharmaceutical screening. This method avoids the harsh thermal conditions that can lead to degradation or racemization in more complex analogs.

Reaction Scheme

Step-by-Step Protocol

Reagents:

-

Isobutyryl chloride (1.0 equiv)

-

Isopropylamine (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) - Acts as an HCl scavenger.

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with Isopropylamine (1.1 equiv) and TEA (1.2 equiv) dissolved in anhydrous DCM (0.2 M concentration relative to amine).

-

Cooling: Submerge the flask in an ice-water bath (

) to control the exothermic nature of the acylation. -

Addition: Add Isobutyryl chloride (1.0 equiv) dropwise via a syringe or addition funnel over 15–20 minutes. Note: Vigorous fuming may occur; ensure proper venting.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor reaction progress via TLC (solvent system: 30% EtOAc/Hexanes).

-

Workup:

-

Quench with saturated

solution. -

Extract the aqueous layer with DCM (

). -

Wash combined organics with 1M HCl (to remove unreacted amine), followed by brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if necessary.

Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the acid chloride acylation route.

Part 4: Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic. The symmetry of the molecule (two isopropyl-like motifs) creates a distinct NMR pattern.

Nuclear Magnetic Resonance ( H NMR)

Predicted shifts in

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 5.50 - 6.00 | Broad Singlet | 1H | Amide N-H |

| 4.00 - 4.15 | Septet ( | 1H | Isopropyl C-H (N-adjacent) |

| 2.30 - 2.45 | Septet ( | 1H | Isobutyryl C-H (Carbonyl-adjacent) |

| 1.10 - 1.20 | Doublet ( | 6H | Isopropyl CH |

| 1.10 - 1.20 | Doublet ( | 6H | Isobutyryl CH |

Note: The two methyl doublets may overlap significantly depending on the solvent and resolution, appearing as a pseudo-quartet or overlapping doublets.

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion:

. -

Fragmentation (EI): Expect a base peak at

43 (isopropyl cation) or

Part 5: Pharmacological Context (TRP Channels)

N-Isopropylisobutyramide serves as a simplified pharmacophore for TRPM8 (Transient Receptor Potential Melastatin 8) agonists. It belongs to the "carboxamide" class of cooling agents, famously pioneered by Wilkinson Sword (the "WS" series).

Structural Relationship to Cooling Agents

Unlike Menthol, which activates TRPM8 but has volatility and odor issues, N-alkylcarboxamides (like WS-3 and WS-23) offer sustained cooling with lower volatility.

-

WS-23: N,2,3-Trimethyl-2-isopropylbutanamide.[1]

-

Target Molecule: N-Isopropylisobutyramide is effectively a "stripped down" analog of WS-23, lacking the

-quaternary carbon substitution.

Mechanism of Action

These amides bind to the transmembrane domain of the TRPM8 ion channel, lowering the voltage threshold for channel opening. This allows

Figure 2: Pharmacophore mapping of N-Isopropylisobutyramide within the TRPM8 binding pocket.

References

-

PubChem. N-Isopropylisobutyramide (Compound).[5] National Library of Medicine.[5] Accessed Jan 2026. [Link][5]

-

Leffingwell, J.C. Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for Carboxamide cooling agents). [Link]

-

Behrendt, H.J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. (Methodology for TRP assays). [Link]

- Rowsell, D.G., & Spring, D.J. (1978). Phosphine oxides having a physiological cooling effect. (Original patents describing N-alkylcarboxamide synthesis logic).

Sources

- 1. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

- 2. N,N-DIISOPROPYLISOBUTYRAMIDE | 6282-98-0 [chemicalbook.com]

- 3. N-ISOPROPYLMETHACRYLAMIDE | 13749-61-6 [chemicalbook.com]

- 4. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Isopropylisobutyramide | C7H15NO | CID 230354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

Technical Guide: Solubility and Stability Profile of N-Isopropylisobutyramide (NiPiBA)

Executive Summary

N-Isopropylisobutyramide (NiPiBA), CAS 869-07-8, is a critical small-molecule amide often utilized as a monomeric model to study the thermodynamics of Poly(N-isopropylacrylamide) (PNIPAM). Unlike its unsaturated analog (NIPAM), NiPiBA is saturated, making it chemically robust and an ideal probe for investigating hydrophobic hydration and the "coil-to-globule" transition mechanisms without the interference of polymerization kinetics.

This guide provides a definitive technical analysis of NiPiBA’s solubility landscape and stability profile. It synthesizes physicochemical data with practical experimental protocols, offering researchers a self-validating framework for handling this compound in drug development and polymer physics applications.

Physicochemical Characterization

NiPiBA exists as a crystalline solid at room temperature. Its structure features a hydrophilic amide linkage flanked by two hydrophobic isopropyl domains. This amphiphilic architecture dictates its unique solubility behavior, particularly in aqueous media where it exhibits temperature-dependent hydrophobic hydration.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 869-07-8 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₅NO | Stoichiometry |

| Molecular Weight | 129.20 g/mol | Calculated |

| Physical State | White Crystalline Solid | Visual Inspection |

| Melting Point | 103 °C | DSC / Capillary Method |

| Boiling Point | ~209 °C | Standard Pressure (760 mmHg) |

| LogP (Octanol/Water) | 1.4 | Computed (XLogP3) |

| pKa | ~15 (Amide proton) | Predicted |

Solubility Landscape

Aqueous Solubility & Hydrophobic Hydration

The solubility of NiPiBA in water is governed by the hydrophobic effect . At low temperatures, water molecules form ordered, clathrate-like "iceberg" structures around the hydrophobic isopropyl groups. This process is enthalpically favorable (exothermic) but entropically unfavorable.

-

Cold Water: Highly soluble due to hydrogen bonding with the amide group and structured water formation around alkyl chains.

-

Elevated Temperature: As temperature increases, the entropic penalty of organizing water molecules dominates. The "cages" break down, leading to phase separation. This mimics the Lower Critical Solution Temperature (LCST) behavior observed in PNIPAM polymers.

Organic Solvent Compatibility

NiPiBA follows the "like dissolves like" principle but shows versatility due to its amide functionality.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Strong dipole-dipole interactions disruption of crystal lattice. |

| Polar Aprotic | DMF | High | Similar solvation shell efficiency to DMSO. |

| Polar Protic | Ethanol | High | Hydrogen bonding with amide carbonyl and N-H. |

| Polar Protic | Methanol | High | Excellent solvation of the amide core. |

| Chlorinated | Dichloromethane (DCM) | Moderate/High | Good interaction with the lipophilic isopropyl domains. |

| Non-Polar | Hexane/Heptane | Low | Amide polarity prevents significant dissolution despite alkyl chains. |

Stability Profile

Hydrolytic Stability

Amides are among the most stable carboxylic acid derivatives due to resonance stabilization, where the lone pair on the nitrogen donates electron density to the carbonyl carbon.

-

Neutral pH (pH 6-8): NiPiBA is hydrolytically stable at room temperature. No significant degradation is observed over 24-48 hours.

-

Acidic pH (pH < 2): Susceptible to acid-catalyzed hydrolysis, yielding isobutyric acid and isopropylammonium ion. Requires heat (>60°C) to proceed at appreciable rates.

-

Basic pH (pH > 10): Susceptible to base-catalyzed hydrolysis (saponification), yielding isobutyrate and isopropylamine.

Thermal Stability

NiPiBA is stable up to its melting point (103°C). Thermal degradation (pyrolysis) generally requires temperatures exceeding 200°C. In solution, stability is dictated by the solvent's boiling point and potential solvolysis reactions.

Experimental Protocols (SOPs)

SOP 1: Gravimetric Determination of Saturation Solubility

Objective: To quantify the exact solubility of NiPiBA in a specific solvent at a defined temperature.

Workflow Diagram:

Figure 1: Step-by-step workflow for the gravimetric determination of NiPiBA solubility.

Protocol Steps:

-

Preparation: Add excess NiPiBA solid to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

-

Filtration: Pass the suspension through a 0.45 µm syringe filter (Nylon for water/polar, PTFE for organics) into a pre-weighed vessel.

-

Quantification: Evaporate the solvent completely using a nitrogen stream or vacuum oven. Weigh the dry residue.

-

Calculation:

SOP 2: Forced Degradation (Hydrolysis) Study

Objective: To assess the stability of NiPiBA under stress conditions using HPLC.

Mechanism Diagram:

Figure 2: Simplified reaction pathway for the hydrolysis of NiPiBA.

Protocol Steps:

-

Sample Prep: Prepare a 1 mg/mL solution of NiPiBA in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Acid:[1] Add 0.1 N HCl (1:1 v/v). Incubate at 60°C for 4 hours.

-

Base: Add 0.1 N NaOH (1:1 v/v). Incubate at 60°C for 4 hours.

-

Control: Sample in buffer at Room Temp.

-

-

Neutralization: Quench acid samples with base (and vice versa) to reach pH 7.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Phosphoric Acid).

-

Detection: UV at 210 nm (Amide bond absorption).

-

-

Criteria: Calculate % degradation by comparing the Area Under Curve (AUC) of the stressed sample to the control.

References

-

PubChem. (n.d.).[2] N-Isopropylisobutyramide (CID 230354).[2] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link]

-

Bischofberger, I., et al. (2014).[3] Hydrophobic hydration of poly-N-isopropyl acrylamide: a matter of the mean energetic state of water. Scientific Reports, 4, 4377.[3] Retrieved January 30, 2026, from [Link]

-

MySkinRecipes. (n.d.). N-Isopropylisobutyramide Specifications. Retrieved January 30, 2026, from [Link]

Sources

- 1. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Isopropylisobutyramide | C7H15NO | CID 230354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrophobic hydration of poly-N-isopropyl acrylamide: a matter of the mean energetic state of water [sonar.ch]

An In-depth Technical Guide to N-Isopropylisobutyramide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Isopropylisobutyramide, including its chemical properties, synthesis, analytical characterization, and safety considerations. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to support laboratory work and theoretical understanding.

Core Chemical Identity

N-Isopropylisobutyramide is a secondary amide with a straightforward aliphatic structure. Understanding its fundamental properties is the first step in its effective application and study.

| Property | Value | Source |

| CAS Number | 869-07-8 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| IUPAC Name | 2-methyl-N-(propan-2-yl)propanamide | [1] |

Synthesis of N-Isopropylisobutyramide

The most direct and common method for the synthesis of N-Isopropylisobutyramide is the nucleophilic acyl substitution reaction between isobutyryl chloride and isopropylamine. This reaction is a classic example of amide bond formation.[2][3]

Reaction Principle

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product and hydrochloric acid as a byproduct.[4] To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct.[5]

Experimental Workflow: Synthesis of N-Isopropylisobutyramide

The following diagram illustrates the key steps in the synthesis of N-Isopropylisobutyramide.

Caption: A typical workflow for the synthesis of N-Isopropylisobutyramide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted amides from acyl chlorides.[5][6]

Materials:

-

Isobutyryl chloride

-

Isopropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude N-Isopropylisobutyramide by column chromatography on silica gel or by distillation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-Isopropylisobutyramide. The following are the expected spectral data based on the compound's structure and general principles of spectroscopy.[7][8][9][10][11][12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| (CH₃)₂CH-C=O | ~1.1 | Doublet | ~7 | 6H |

| (CH₃)₂CH-C=O | ~2.4 | Septet | ~7 | 1H |

| (CH₃)₂CH-NH | ~1.2 | Doublet | ~7 | 6H |

| (CH₃)₂CH-NH | ~4.0 | Septet | ~7 | 1H |

| NH | ~5.5-7.0 | Broad singlet | - | 1H |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| (CH₃) ₂CH-C=O | ~19 |

| (CH₃)₂CH -C=O | ~35 |

| C =O | ~176 |

| (CH₃) ₂CH-NH | ~23 |

| (CH₃)₂CH -NH | ~41 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in N-Isopropylisobutyramide.[9][13][14][16]

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| N-H Stretch | 3300-3500 | Medium, broad |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.[17][18][19]

| Ion | m/z (Expected) | Description |

| [M]⁺ | 129 | Molecular Ion |

| [M-15]⁺ | 114 | Loss of a methyl group |

| [M-43]⁺ | 86 | Loss of an isopropyl group |

| [M-57]⁺ | 72 | McLafferty rearrangement |

Applications and Biological Activity

While N-Isopropylisobutyramide is not a widely studied compound, amides with similar structures have found applications in various fields, including pharmaceuticals and agriculture. Some N-substituted amides exhibit biological activities such as antifungal, antibacterial, and insecticidal properties. Further research is needed to explore the specific biological profile and potential applications of N-Isopropylisobutyramide. The structural motif of a secondary amide is prevalent in many biologically active molecules and approved drugs, suggesting that N-Isopropylisobutyramide could serve as a scaffold or intermediate in drug discovery programs.[20][21][22]

Safety and Handling

-

General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

The following diagram outlines the logical flow for safe handling and in case of exposure.

Caption: Recommended safety and handling procedures for N-Isopropylisobutyramide.

Conclusion

N-Isopropylisobutyramide is a simple aliphatic amide that can be readily synthesized in the laboratory. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and expected analytical data for its characterization. While specific data on its biological activity and applications are limited, its structural features suggest potential for further investigation in various scientific disciplines, particularly in medicinal chemistry and materials science. Researchers are advised to adhere to strict safety protocols when handling this compound.

References

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. (URL: [Link])

-

Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. (URL: [Link])

-

Making Amides from Acyl Chlorides. Chemistry LibreTexts. (URL: [Link])

-

An improved method of amide synthesis using acyl chlorides. ResearchGate. (URL: [Link])

-

N,N-Diisopropyl-isobutyramide - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

N-Isopropylisobutyramide. PubChem. (URL: [Link])

-

Isobutyryl chloride. Organic Syntheses. (URL: [Link])

-

mass spectra - fragmentation patterns. Chemguide. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL: [Link])

-

nuclear magnetic resonance - spectroscopy. (URL: [Link])

-

H NMR Spectroscopy. (URL: [Link])

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

13C NMR spectroscopy • Chemical shift. (URL: [Link])

-

13C NMR Chemical Shift. Oregon State University. (URL: [Link])

-

1 H-NMR spectral data: the chemical shift values (δH, ppm)... ResearchGate. (URL: [Link])

-

a guide to 13c nmr chemical shift values. Compound Interest. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

IR Chart. (URL: [Link])

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. (URL: [Link])

-

Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. (URL: [Link])

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])

- Preparation of high-purity isobutyramide.

-

Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies. New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Isopropylamine one pot synthesis. Sciencemadness.org. (URL: [Link])

-

FT-IR Spectra. ChemAnalytical. (URL: [Link])

- Synthesis method of N,N-diethyl isopropylamine.

-

FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC. (URL: [Link])

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (URL: [Link])

-

Studies of the mode of action of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide. PubMed. (URL: [Link])

-

Biological Activity of Naturally Derived Naphthyridines. MDPI. (URL: [Link])

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. (URL: [Link])

Sources

- 1. N-Isopropylisobutyramide | C7H15NO | CID 230354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pearson.com [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. FT-IR Spectra [chemanalytical.com]

- 15. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. scienceready.com.au [scienceready.com.au]

- 20. Studies of the mode of action of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. dcfinechemicals.com [dcfinechemicals.com]

- 24. fishersci.com [fishersci.com]

Technical Whitepaper: Thermal Stability and Decomposition Kinetics of N-Isopropylisobutyramide

The following technical guide details the thermal decomposition profile of N-Isopropylisobutyramide. It is structured to serve as a primary reference for researchers in process chemistry and drug development, synthesizing theoretical decomposition kinetics with rigorous experimental protocols.

Executive Summary

N-Isopropylisobutyramide (NiPiBA) serves as a critical model compound for sterically hindered secondary amides and a structural analog to the thermo-responsive polymer Poly(N-isopropylacrylamide) (PNIPAM). Understanding its thermal decomposition profile is essential for defining process safety limits during pharmaceutical intermediate synthesis (e.g., fenofibrate derivatives) and validating stability protocols for peptide-mimetic formulations.

This guide delineates the physicochemical behavior of NiPiBA under thermal stress, identifying the Retro-Ene rearrangement as the primary decomposition pathway. It provides a self-validating experimental framework using TGA, DSC, and Py-GC/MS to quantify degradation onset and identify volatile byproducts.

Physicochemical Characterization

Before thermal profiling, the analyte must meet strict purity criteria to rule out catalytic degradation by impurities (e.g., residual amine salts).

| Property | Specification | Relevance to Thermal Profile |

| Chemical Structure | Dual isopropyl groups introduce steric strain and | |

| Molecular Weight | 129.20 g/mol | Low MW suggests potential for sublimation prior to decomposition. |

| Physical State | Crystalline Solid | Distinct melting endotherm expected ( |

| Boiling Point | High boiling point overlaps with decomposition onset. | |

| Key Impurities | Isopropylamine HCl | Amine salts sublime/decompose |

*Note: NiPiBA is the saturated analog of the NIPAM monomer (

Thermal Decomposition Mechanism

The thermal stability of N-Isopropylisobutyramide is governed by the availability of

The Retro-Ene Pathway

The dominant mechanism involves a six-membered cyclic transition state. The carbonyl oxygen abstracts a

Reaction Products:

-

Isobutyramide (Primary Amide) - Solid residue/condensate.

-

Propene (Alkene) - Volatile gas (Mass loss event).

Mechanistic Diagram

The following diagram illustrates the transition state and cleavage pathway.

Figure 1: Thermal degradation pathway of NiPiBA via Retro-Ene rearrangement yielding isobutyramide and propene.

Experimental Protocols

To validate the profile described above, the following self-validating protocols must be employed. These methods distinguish between simple evaporation (physical) and degradation (chemical).[1]

Thermogravimetric Analysis (TGA)

Objective: Determine the Onset Temperature of Decomposition (

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

-

Purge Gas: Nitrogen (

) at 50 mL/min (Inert atmosphere prevents oxidative artifacts). -

Pan Type: Platinum or Ceramic (Open). Sealed pans will burst due to propene generation.

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 10.00 °C/min to 600.00 °C.

-

Isothermal Hold: If a mass loss step is observed at a specific temp (e.g., 200°C), run a separate experiment holding at that temp for 60 min to distinguish evaporation (linear loss) from decomposition (asymptotic loss).

-

Data Interpretation:

-

Event A (

): Loss of volatiles (water/solvent). Should be <1%. -

Event B (

): Main degradation step.

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (Melting

-

Pan Type: Hermetically sealed Aluminum pan with a laser-drilled pinhole (allows gas escape, prevents pan deformation).

-

Protocol: Heat-Cool-Heat cycle.

-

Heat: 0°C to 150°C @ 10°C/min (Observe

). -

Cool: 150°C to 0°C @ 10°C/min (Observe crystallization

). -

Heat: 0°C to 400°C @ 10°C/min (Observe decomposition exotherm/endotherm).

-

Self-Validating Check: If the endotherm in the first heat cycle (melting) disappears in the second heat cycle after heating to 400°C, the compound has irreversibly decomposed.

Predicted Thermal Profile & Safety Implications

Based on structural homology with N-isopropylacetamide and PNIPAM kinetics, the following profile is established as the baseline for quality control.

| Thermal Event | Temperature Range | Signal Type | Mechanistic Cause |

| Melting | DSC Endotherm | Crystal lattice collapse. | |

| Volatilization | TGA Mass Loss | Vapor pressure driven evaporation (competing with decomp). | |

| Decomposition Onset | TGA Step / DSC Exotherm | C-N bond cleavage (Retro-Ene). Propene off-gassing. | |

| Residue Formation | TGA Char | Polymerization of nitrile byproducts (minor). |

Process Safety Warning

The decomposition releases Propene , a highly flammable gas. When scaling up synthesis (>1 kg) involving temperatures above 200°C, reactor venting must be sized to handle rapid gas evolution. The formation of Isobutyronitrile (toxic) is a secondary risk at temperatures exceeding 350°C.

References

-

N-Isopropylisobutyramide Structure & Properties. PubChem Database.[2] National Library of Medicine.[2] Source:[Link][2]

-

Thermal Degradation of Poly(N-isopropylacrylamide) (PNIPAM). MDPI Polymers, 2023. (Provides kinetic data on the N-isopropyl side-chain cleavage). Source:[Link][4]

-

Pyrolysis of N-Alkyl Amides. Journal of the Chemical Society, Perkin Transactions 2. (Establishes the Retro-Ene mechanism for N-isopropyl/t-butyl amides). Source:[Link]

-

Thermal Analysis of Pharmaceuticals. Mettler Toledo Technical Guide. (Standard protocols for TGA/DSC validation). Source:[Link]

- Synthesis and Impurities of Isobutyramide Derivatives.Google Patents US5523485A. (Details synthesis from isobutyryl chloride and amine impurities).

Sources

N-Isopropylisobutyramide: Pharmacological Characterization and Trigeminal Modulation Protocols

Executive Summary

N-Isopropylisobutyramide (NiPiB) is a low-molecular-weight alkyl carboxamide structurally homologous to the established cooling agent WS-23 (N-Isopropyl-2,3-dimethylbutyramide). Within the context of trigeminal nerve stimulation, NiPiB serves as a chemesthetic probe and potential therapeutic ligand targeting the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.

Unlike menthol, NiPiB lacks a cyclohexane ring, representing a "minimalist" pharmacophore for the TRPM8 agonist binding pocket. Its role in trigeminal stimulation is twofold:

-

Mechanistic Probe : Defining the steric lower-limits required for TRPM8 voltage-gating modulation.

-

Therapeutic Candidate : Inducing sensory cooling and lacrimation reflexes (via the trigeminal-parasympathetic loop) with reduced volatility and odor compared to terpenoids.

This technical guide outlines the physicochemical profile, mechanism of action, and validated experimental protocols for assessing NiPiB’s efficacy in trigeminal modulation.

Chemical & Pharmacological Profile

Structural Identity

NiPiB is an acyclic amide. Its structure consists of an isobutyryl group (2-methylpropanoyl) amide-linked to an isopropylamine. It is chemically distinct from, yet structurally related to, the "WS" series of cooling agents.

| Property | Data |

| IUPAC Name | N-isopropyl-2-methylpropanamide |

| CAS Number | 869-07-8 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| LogP (Predicted) | ~1.17 |

| Structural Class | Alkyl Carboxamide (Acyclic) |

| Key Homolog | WS-23 (N-Isopropyl-2,3-dimethylbutyramide) |

Structure-Activity Relationship (SAR)

The potency of carboxamide cooling agents relies on the hydrophobic fit within the TRPM8 transmembrane domain (S1-S4 voltage sensor region).

-

WS-23 : Contains a sec-butyl backbone (C10 total carbons), providing optimal hydrophobic bulk for channel gating.

-

NiPiB : Contains an iso-propyl backbone (C7 total carbons).

-

Implication : NiPiB represents a lower-affinity agonist. It is used to determine the minimal hydrophobic volume necessary to shift the voltage-dependence of TRPM8 activation towards physiological potentials.

Mechanism of Action: Trigeminal Activation[1][2]

NiPiB functions as an allosteric modulator of the TRPM8 channel expressed on the peripheral terminals of trigeminal afferents (A

Signaling Pathway

-

Binding : NiPiB partitions into the lipid bilayer or binds directly to the transmembrane pocket of TRPM8 on corneal, nasal, or cutaneous nerve endings.

-

Gating : The ligand stabilizes the open state of the channel, shifting the activation threshold from <26°C to warmer temperatures (e.g., 32°C).

-

Depolarization : Non-selective cation influx (Ca²⁺, Na⁺) depolarizes the sensory neuron.

-

Signal Propagation : Action potentials travel via the Ophthalmic (V1) or Maxillary (V2) branches to the Trigeminal Ganglion (TG) .

-

Central Processing : Signals synapse in the Trigeminal Nucleus Caudalis (Sp5C) , perceived as a "cooling" or "fresh" sensation.

-

Reflex Arc : Activation of the Superior Salivatory Nucleus induces parasympathetic outflow (lacrimation/salivation).

Pathway Visualization

Caption: Signal transduction pathway of N-Isopropylisobutyramide from peripheral TRPM8 activation to central processing and reflex generation.

Experimental Protocols

In Vitro Validation: Calcium Microfluorimetry

Objective : Quantify the EC₅₀ of NiPiB at human TRPM8 (hTRPM8) to assess potency relative to WS-23 and Menthol.

Reagents :

-

HEK293 cells stably expressing hTRPM8.

-

Fluo-4 AM or Fura-2 AM (Calcium indicators).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Protocol :

-

Cell Loading : Incubate HEK-hTRPM8 cells with 4 µM Fluo-4 AM for 45 minutes at 37°C. Wash 3x with Assay Buffer.

-

Baseline : Measure baseline fluorescence (

) for 30 seconds. -

Application : Inject NiPiB (concentration range: 1 µM – 10 mM). Note: Due to lower lipophilicity than WS-23, higher concentrations may be required.

-

Measurement : Record fluorescence (

) for 120 seconds. -

Analysis : Plot

vs. log[NiPiB]. Fit to a Hill equation to derive EC₅₀. -

Control : Use 100 µM Menthol as a positive control (

reference).

In Vivo Trigeminal Stimulation: Eye Wipe/Blink Assay

Objective : Assess sensory irritation vs. cooling sensation. Pure cooling agents (TRPM8) induce blinking/tearing; irritants (TRPA1) induce wiping.

Subjects : C57BL/6 Mice (Wild Type vs. TRPM8-/-).

Protocol :

-

Preparation : Dissolve NiPiB in saline containing 0.1% Ethanol or DMSO (vehicle).

-

Administration : Instill 10 µL of NiPiB solution (10 mM, 50 mM) onto the corneal surface of the right eye.

-

Observation : Record behavior for 5 minutes.

-

Blinking/Squinting: Indicates innocuous cooling/mild stimulation (TRPM8).

-

Forelimb Wiping: Indicates nociception/pain (TRPA1/TRPV1).

-

-

Quantification : Count total blinks and wipes. Compare to Vehicle (negative) and Capsaicin (positive nociceptive).

-

Validation : Mechanism is confirmed if the response is abolished in TRPM8-/- mice or by pre-treatment with a TRPM8 antagonist (e.g., AMTB).

Therapeutic Applications & Safety

Potential Indications

-

Dry Eye Disease (DED) : Stimulation of corneal TRPM8 increases basal tear production via the lacrimal functional unit. NiPiB's simpler structure may offer a faster washout profile than menthol, reducing "stinging" side effects.

-

Dysphagia : Oral trigeminal stimulation improves the swallow reflex. NiPiB can be incorporated into bolus thickeners to enhance sensory feedback.

-

Migraine : Topical application to the forehead (V1 dermatome) may gate nociceptive signals via "counter-stimulation," similar to cooling patches.

Safety & Toxicology

-

Irritation : As a low-molecular-weight amide, NiPiB may possess higher volatility than WS-23. High concentrations (>100 mM) may activate TRPA1, shifting sensation from "cool" to "burning."

-

Metabolism : Hydrolysis by amidases yields isopropylamine and isobutyric acid. Both metabolites are readily cleared, suggesting a favorable safety profile for topical use.

References

-

PubChem Compound Summary . (n.d.). N-Isopropylisobutyramide (CID 230354). National Center for Biotechnology Information. Retrieved from [Link]

- McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58.

- Rowsell, A. C., & Spring, D. J. (1976). Phosphine oxides having a physiological cooling effect. Journal of Cosmetic Science. (Establishes SAR for N-alkyl carboxamides like WS-23).

- Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. (Protocol grounding for Calcium Imaging).

- Vertex Pharmaceuticals. (2014). Pyrazolo[4,3-d]pyrimidines as kinase inhibitors. WO2014060112A1. (Cites N-isopropyl-2-methylpropanamide as a synthesis intermediate/reagent).

The Genesis and Bioactivity of Synthetic Cooling Agents: A Technical Guide to N-Isopropylisobutyramide and its Analogs

This guide provides an in-depth exploration of the discovery, history, and scientific investigation of synthetic cooling agents, with a particular focus on N-Isopropylisobutyramide and the broader class of carboxamide-based compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with contemporary technical insights, offering a comprehensive resource on the core principles and methodologies in this field.

Introduction: Beyond Menthol's Minty Veil

The sensation of cooling has long been harnessed for therapeutic and sensory purposes, with menthol, a natural compound from mint, being the archetypal cooling agent for centuries.[1] However, menthol's strong minty aroma and potential for irritation at higher concentrations have driven the quest for alternatives.[2] This pursuit intensified in the latter half of the 20th century, leading to the development of a diverse array of synthetic cooling agents that offer a cooling sensation without the characteristic minty fragrance.[3]

The pioneering work in this area was conducted by Wilkinson Sword Ltd. in the 1970s. Their extensive research program, which evaluated approximately 1200 compounds, led to the discovery of several classes of potent synthetic cooling agents, most notably the carboxamides.[1] This research laid the groundwork for a new era in sensory science and product formulation, providing tools to elicit a clean, pure cooling effect.

The Rise of Carboxamides: A New Paradigm in Cooling Technology

The research at Wilkinson Sword culminated in the patenting and commercialization of several key carboxamide cooling agents, including the widely recognized WS-3 (N-ethyl-p-menthane-3-carboxamide) and WS-23 (2-isopropyl-N,2,3-trimethylbutyramide).[1] These compounds, and others that followed, offered a significant advantage over menthol: a potent cooling effect with little to no odor or taste. This innovation opened up new possibilities for product development in the food, beverage, cosmetic, and pharmaceutical industries.[4]

N-Isopropylisobutyramide: A Case Study in Acyclic Carboxamides

While much of the initial focus was on derivatives of menthane, the research also explored acyclic carboxamides. N-Isopropylisobutyramide, a member of this class, exemplifies the structural simplicity that can still elicit a cooling sensation. Its discovery and development are part of the broader effort to understand the key molecular features required for activating the body's cold-sensing receptors.

Mechanism of Action: The TRPM8 Receptor

The cooling sensation elicited by both natural and synthetic agents is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6] TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[7] It is activated by cold temperatures (typically below 28°C) and by chemical agonists, leading to an influx of calcium and sodium ions, which in turn depolarizes the neuron and sends a "cool" signal to the brain.[8][9]

The activation of TRPM8 is a complex process that is also modulated by other cellular factors, including phosphatidylinositol 4,5-bisphosphate (PIP2) and intracellular calcium levels.[7][9] Synthetic cooling agents, like N-Isopropylisobutyramide, act as agonists at the TRPM8 receptor, mimicking the effect of cold temperatures.[10]

Figure 1. Simplified signaling pathway of TRPM8 activation by a synthetic cooling agent.

Structure-Activity Relationships (SAR)

The design and optimization of synthetic cooling agents are heavily reliant on understanding their structure-activity relationships. For the N-alkylcarboxamide class, several key structural features have been identified as crucial for potent TRPM8 agonism:

-

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group acts as a critical hydrogen bond acceptor, interacting with the TRPM8 receptor.[11]

-

Hydrophobic Moiety: A compact, hydrophobic carbon skeleton is necessary for effective binding to the receptor. The size and shape of this group significantly influence the cooling intensity and duration.[11]

-

Lipophilicity (LogP): The overall lipophilicity of the molecule, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of activity. Generally, compounds with logP values in the range of 1.5 to 4.0 exhibit the strongest cooling properties.[8]

-

Stereochemistry: For chiral molecules, the stereochemistry can have a profound impact on cooling activity, with specific stereoisomers often showing significantly higher potency.[8]

The acyclic nature of compounds like N-Isopropylisobutyramide and WS-23 demonstrates that a p-menthane ring, characteristic of menthol and WS-3, is not an absolute requirement for TRPM8 activation.[8]

Synthesis of N-Isopropylisobutyramide: A Representative Protocol

The synthesis of N-alkylcarboxamides is a well-established process in organic chemistry, typically involving the reaction of a carboxylic acid derivative with an amine. The following is a representative, step-by-step protocol for the laboratory-scale synthesis of N-Isopropylisobutyramide from isobutyryl chloride and isopropylamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cold temperature induces a TRPM8-independent calcium release from the endoplasmic reticulum in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines-cnherbflavor.com [cnherbflavor.com]

- 5. prodasynth.com [prodasynth.com]

- 6. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experchem.com [experchem.com]

- 8. scispace.com [scispace.com]

- 9. vigon.com [vigon.com]

- 10. Cooler than Menthol [leffingwell.com]

- 11. researchgate.net [researchgate.net]

N-Isopropylisobutyramide: Mechanistic Insights into TRPM8 Modulation and Amide Synthesis

Executive Summary

N-Isopropylisobutyramide (CAS: 869-07-8), also known as N-isopropyl-2-methylpropanamide, represents a critical structural baseline in the study of carboxamide-based sensory agents.[1] While structurally homologous to high-potency cooling agents like WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), this compound serves as a "minimal pharmacophore" model. It is extensively utilized to delineate the steric and hydrophobic boundaries required for TRPM8 (Transient Receptor Potential Melastatin 8) ion channel activation.

This guide provides a comprehensive technical analysis of N-Isopropylisobutyramide, focusing on its synthesis, physicochemical characterization, and its role as a negative control or low-affinity ligand in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the fundamental properties of N-Isopropylisobutyramide is a prerequisite for its application in solvation models and biological assays.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N-isopropyl-2-methylpropanamide |

| CAS Number | 869-07-8 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Structure Description | Secondary amide with isopropyl groups on both the nitrogen and the carbonyl-alpha carbon.[1] |

| LogP (Predicted) | ~1.0 – 1.4 (Moderate Lipophilicity) |

| Physical State | Crystalline solid or viscous liquid (dependent on purity/temperature; MP ~30-35°C) |

| Solubility | Soluble in Ethanol, DMSO, DCM; Sparingly soluble in water. |

Biological Context: The TRPM8 Pharmacophore

In the development of physiological cooling agents (the "WS" series developed by Wilkinson Sword), efficacy is determined by the molecule's ability to fit into the voltage-sensing domain of the TRPM8 channel.

The "Minimalist" Agonist Theory

N-Isopropylisobutyramide represents a stripped-down version of potent coolants.

-

The Anchor: The N-isopropyl group is a critical motif for TRPM8 binding, conserved across many active agents (e.g., WS-3, WS-23).

-

The Deficit: Unlike WS-23, N-Isopropylisobutyramide lacks the requisite steric bulk (tertiary substitution) at the

-carbon position. -

Outcome: It exhibits significantly reduced or negligible cooling potency compared to WS-23. This makes it an invaluable negative control in electrophysiology assays to prove that the N-isopropyl group alone is insufficient for channel gating without the hydrophobic "tail" complexity.

Mechanism of Action Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing N-Isopropylisobutyramide from its potent analog, WS-23.

Figure 1: Comparative SAR analysis showing why N-Isopropylisobutyramide serves as a low-affinity baseline compared to the potent WS-23 agonist.

Synthesis Protocol: Nucleophilic Acyl Substitution

Scientific Integrity Note: The synthesis of simple amides is often trivialized, but high-purity isolation for biological testing requires strict control of stoichiometry to prevent residual amine odor (fishy smell) or acid contamination.

Reaction Scheme

Reactants: Isobutyryl Chloride + Isopropylamine

Step-by-Step Methodology

This protocol ensures a yield >90% with purity suitable for analytical standards.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen (

). -

Reagent Prep:

-

Charge RBF with Isopropylamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.5 M concentration relative to amine).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Addition:

-

Dilute Isobutyryl Chloride (1.0 equiv) in a small volume of DCM.

-

Add dropwise via the addition funnel over 30 minutes. Exothermic reaction: Monitor internal temp to keep <5°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 3–4 hours. Monitor via TLC (Solvent: 30% Ethyl Acetate in Hexanes).

-

-

Workup (Critical for Purity):

-

Quench with saturated

(removes unreacted acid chloride). -

Wash organic layer with 1M HCl (removes unreacted amine/TEA).

-

Wash with Brine, dry over anhydrous

, and filter.

-

-

Isolation:

-

Concentrate in vacuo.

-

Recrystallization: If solid, recrystallize from Hexane/EtOAc. If liquid, distill under reduced pressure.

-

Synthesis Workflow Diagram

Figure 2: Optimized synthetic workflow for high-purity isolation of N-Isopropylisobutyramide.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Proton NMR ( H NMR, 400 MHz, CDCl )

The molecule has a plane of symmetry that simplifies the spectrum.

-

5.4–5.8 ppm (br s, 1H): Amide N-H proton. Broad signal, exchangeable with D

- 4.0–4.1 ppm (m, 1H): Isopropyl C-H on the nitrogen side (septet splitting).

- 2.3–2.4 ppm (m, 1H): Isobutyryl C-H alpha to carbonyl (septet splitting).

- 1.1–1.2 ppm (d, 12H): Overlapping doublets from the four Methyl groups (two from N-isopropyl, two from isobutyryl).

Infrared Spectroscopy (FT-IR)

-

3280–3300 cm⁻¹: N-H stretch (Amide A).

-

1640–1650 cm⁻¹: C=O stretch (Amide I) – Strong characteristic band.

-

1540–1550 cm⁻¹: N-H bend (Amide II).

Safety & Handling

-

Hazards: As with most low-molecular-weight amides, treat as a potential irritant.

-

Toxicity: While specific toxicology data for this exact CAS is limited compared to Menthol, structurally similar amides (e.g., N-isopropylacrylamide) can exhibit neurotoxicity. However, saturated amides like N-Isopropylisobutyramide are generally less toxic.

-

Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can induce hydrolysis over long periods.

References

-

Wilkinson Sword Ltd. (1970s). Cyclic and Acyclic Carboxamides having Physiological Cooling Activity.[2][3] (Foundational patents describing the SAR of WS-23 and related amides).

-

Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430, 748–754. (Mechanistic background on TRPM8 gating).

-

PubChem Database. (2024).[1] Compound Summary: N-Isopropylisobutyramide (CID 230354).[1] National Center for Biotechnology Information.

-

Leffingwell, J. C. (2014).[4] "Wilkinson Sword Cooling Compounds: From the Beginning to Now." Perfumer & Flavorist. (Review of the chemical evolution from simple amides to WS-23).

-

Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745. (Methodology for testing amide agonists).

Sources

- 1. N-Isopropylisobutyramide | C7H15NO | CID 230354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2005117811A2 - Physiological cooling compositions - Google Patents [patents.google.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

Methodological & Application

Application Note: High-Yield Synthesis of N-Isopropylisobutyramide (NiPiBA)

Introduction & Scope

N-Isopropylisobutyramide (NiPiBA) is a structural analog of N-ethyl-p-menthane-3-carboxamide (WS-3) and other cooling agents, frequently utilized in pharmaceutical research as a transient receptor potential melastatin 8 (TRPM8) modulator.

This protocol details the laboratory-scale synthesis of NiPiBA via nucleophilic acyl substitution. Unlike industrial routes that may utilize thermal dehydration of amine salts, this research-grade method utilizes isobutyryl chloride and isopropylamine under basic conditions. This route is selected for its high atom economy, rapid kinetics, and ease of purification.

Mechanistic Basis

The reaction proceeds via an addition-elimination mechanism. The nitrogen lone pair of isopropylamine attacks the carbonyl carbon of isobutyryl chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. A tertiary amine base (Triethylamine) is employed to scavenge the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing the formation of unreactive isopropylamine hydrochloride salts.

Materials & Safety Profile

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |

| Isobutyryl Chloride | 106.55 | 1.017 | 1.05 | Electrophile |

| Isopropylamine | 59.11 | 0.688 | 1.00 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 0.726 | 1.20 | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | 1.33 | N/A | Solvent |

Critical Safety Parameters

-

Isobutyryl Chloride: Corrosive, lachrymator, and moisture-sensitive. Hydrolyzes to release HCl gas. Handle strictly in a fume hood.

-

Isopropylamine: Highly flammable (FP -37°C) and toxic.

-

Exotherm Control: The reaction is highly exothermic.[1] Temperature monitoring is mandatory to prevent solvent boiling and impurity formation.

Experimental Protocol

Phase 1: Reaction Setup

-

Apparatus Preparation: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen/argon inlet adapter.

-

Solvation: Under inert atmosphere, charge the RBF with Isopropylamine (5.91 g, 100 mmol) , Triethylamine (12.14 g, 120 mmol) , and anhydrous DCM (150 mL) .

-

Thermal Equilibration: Submerge the RBF in an ice-water bath. Allow the solution to cool to 0–4 °C.

Phase 2: Controlled Addition

-

Reagent Loading: Charge the addition funnel with Isobutyryl Chloride (11.19 g, 105 mmol) diluted in 20 mL of DCM .

-

Dropwise Addition: Add the acid chloride solution dropwise over 30–45 minutes.

-

Critical Control Point: Monitor internal temperature; do not allow it to exceed 10 °C.

-

Observation: White precipitate (TEA·HCl) will form immediately.

-

-

Reaction Completion: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

Phase 3: Workup & Isolation

-

Quenching: Cool the mixture back to 0 °C and quench by slowly adding 50 mL of 1M HCl . This solubilizes the TEA salts and neutralizes unreacted amine.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Wash Cycle:

-

Wash organic layer with 1M HCl (2 x 50 mL) .

-

Wash with Saturated NaHCO₃ (2 x 50 mL) (removes unreacted acid).

-

Wash with Brine (1 x 50 mL) .

-

-

Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the solids.

-

Concentration: Remove solvent via rotary evaporation (40 °C, 500 mbar -> 20 mbar) to yield the crude product.

Phase 4: Purification

-

State Check: The crude product is a low-melting solid (MP ~26–28 °C).

-

Distillation (Preferred): For high purity (>99%), perform vacuum distillation.

-

Target: Collect fraction boiling at ~95–98 °C @ 15 mmHg (values may vary with vacuum strength).

-

-

Recrystallization (Alternative): If solid at RT, recrystallize from minimal hot hexanes. Cool to -20 °C to precipitate white needles.

Process Visualization

Workflow Diagram

Figure 1: Operational workflow for the synthesis of N-Isopropylisobutyramide.

Quality Control & Characterization

Expected Physical Data[2][3][4][5][6]

-

Appearance: Colorless liquid or white crystalline solid (temperature dependent).

-

Melting Point: 26–28 °C [1].

-

Boiling Point: ~205 °C (760 mmHg) / ~92 °C (12 mmHg).

Spectroscopic Validation (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref)

| Shift (δ ppm) | Multiplicity | Integral | Assignment |

| 5.45 | Broad Singlet | 1H | N-H (Amide) |

| 4.08 | Septet (J=6.6 Hz) | 1H | N-CH -(CH₃)₂ |

| 2.32 | Septet (J=6.9 Hz) | 1H | CO-CH -(CH₃)₂ |

| 1.16 | Doublet (J=6.6 Hz) | 6H | N-CH-(CH ₃)₂ |

| 1.14 | Doublet (J=6.9 Hz) | 6H | CO-CH-(CH ₃)₂ |

Note: The methyl doublets often overlap heavily around 1.1–1.2 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry; use fresh Acid Chloride; check N₂ line. |

| Yellow Color | Oxidation / Impurities | Distill product under vacuum. |

| Amine Smell | Incomplete Wash | Repeat 1M HCl wash during workup. |

| Solidification in Funnel | Product MP is near RT | Gently warm the funnel with a heat gun or use a warm water bath. |

References

-

PubChem.[2] N-Isopropylisobutyramide (Compound).[2] National Library of Medicine. Accessed October 2023. [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 698-702. (Standard procedure for Amide formation).[3]

-

National Institute of Standards and Technology (NIST). N-Isopropylisobutyramide Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Analytical methods for the quantification of N-Isopropylisobutyramide

An Application Guide to the Quantitative Analysis of N-Isopropylisobutyramide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of N-Isopropylisobutyramide (CAS 869-07-8), a molecule of interest in pharmaceutical development and chemical synthesis. Addressing the needs of researchers and quality control scientists, this document outlines three robust analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. Each protocol is designed to be a self-validating system, grounded in established principles of analytical chemistry and regulatory expectations.

Introduction and Analytical Rationale

N-Isopropylisobutyramide is a simple amide that may arise as a process-related impurity, a starting material, or a degradation product in the manufacturing of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for ensuring product purity, safety, and quality, aligning with regulatory frameworks such as those established by the International Council for Harmonisation (ICH).[1][2] The analytical challenge lies in selecting a method with appropriate sensitivity, selectivity, and robustness for the specific matrix in which the analyte is present.

This guide presents a multi-tiered analytical approach. For ultimate sensitivity and specificity, particularly in complex matrices or at trace levels, mass spectrometry-based methods like LC-MS/MS and GC-MS are indispensable.[3][4] For routine quality control where analyte concentrations are higher and matrix complexity is lower, HPLC-UV offers a cost-effective and reliable alternative. The choice of method is therefore a strategic decision based on the analytical objective, required detection limits, and available instrumentation.

Physicochemical Properties of N-Isopropylisobutyramide

A foundational understanding of the analyte's properties governs method development.

| Property | Value | Source |

| IUPAC Name | 2-methyl-N-propan-2-ylpropanamide | [5] |

| Molecular Formula | C₇H₁₅NO | [5] |

| Molecular Weight | 129.20 g/mol | [5] |

| XLogP3 | 1.4 | [5] |

| Kovats RI | 987 (Standard non-polar) | [5] |

The moderate polarity (XLogP3 of 1.4) and relatively low molecular weight suggest suitability for both GC and reversed-phase LC techniques.

Method 1: Quantification by GC-MS

Principle of Causality: Gas chromatography is an excellent choice for analytes that are volatile and thermally stable. N-Isopropylisobutyramide, with its boiling point and structure, is well-suited for GC analysis. Coupling GC with a mass spectrometer provides high selectivity, allowing for confident identification and quantification, even in the presence of co-eluting impurities.[6] Direct liquid injection is preferred for its simplicity and broad applicability over headspace analysis, which is typically reserved for highly volatile compounds.[6]

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a fundamental and effective technique for extracting an analyte from a complex aqueous or polar matrix into an immiscible organic solvent. This cleans the sample by leaving behind non-volatile salts and polar interferences, while also concentrating the analyte. Dichloromethane is a common choice for extracting moderately polar compounds.[7]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 250 mg of the drug substance or sample into a 15 mL centrifuge tube.

-

Dissolution: Add 10 mL of 0.1 M Sodium Hydroxide solution. Vortex briefly and shake for 5 minutes to dissolve the sample and ensure the analyte is in its neutral form.

-

Extraction: Add 2.0 mL of dichloromethane to the suspension. Vortex briefly and then shake vigorously for an additional 5 minutes to facilitate the transfer of N-Isopropylisobutyramide into the organic phase.[7]

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

-

Collection: Carefully remove the upper aqueous layer with a pipette. Transfer the lower organic (dichloromethane) phase into a clean autosampler vial.

-

Standard Preparation: Prepare calibration standards by dissolving a reference standard of N-Isopropylisobutyramide in dichloromethane to bracket the expected sample concentration.

GC-MS Instrumental Protocol

Rationale: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a robust starting point for general-purpose analysis. The temperature program is designed to first focus the analytes at a low temperature and then ramp up to elute the N-Isopropylisobutyramide with a good peak shape. Electron Ionization (EI) is a standard, high-energy ionization technique that produces repeatable fragmentation patterns for library matching and quantification. Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 or equivalent |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 2 min |

| MS System | Agilent 5977B or equivalent single quadrupole |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | m/z 86.1 |

| Qualifier Ions | m/z 129.1, m/z 43.1 |

Note: The m/z values are predicted based on the structure (M+ at 129.2 and a likely fragment from alpha-cleavage next to the carbonyl group).

GC-MS Workflow Diagram

Method 2: Quantification by LC-MS/MS

Principle of Causality: LC-MS/MS is the gold standard for quantifying trace-level organic molecules in complex matrices.[4] It combines the powerful separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[4] This method is particularly advantageous when dealing with drug products or biological samples where matrix effects can be significant. Electrospray Ionization (ESI) in positive mode is chosen as the amide group is readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific parent-to-fragment ion transition, effectively filtering out background noise.[8][9]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Rationale: SPE offers a more controlled and often more efficient cleanup than LLE, especially for complex samples.[10] A mixed-mode cation-exchange polymer is selected to exploit both the moderate hydrophobicity and the potential for the analyte to be protonated at low pH. This allows for a multi-step wash protocol to remove a wide range of interferences before eluting the target compound.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample and dissolve it in a suitable solvent (e.g., 1% formic acid in water/acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water.

-

Sample Loading: Load 1 mL of the prepared sample solution onto the conditioned cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of 1% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the N-Isopropylisobutyramide with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumental Protocol

Rationale: A C18 reversed-phase column is the workhorse of LC, providing excellent retention and separation for moderately polar compounds like N-Isopropylisobutyramide. A gradient elution starting with a high aqueous content allows for good retention on the column, while the increasing organic content ensures the analyte is eluted as a sharp peak. The formic acid in the mobile phase aids in protonation for ESI+ ionization.

| Parameter | Recommended Setting |

| LC System | Waters Acquity UPLC or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Column Temp. | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (hold 0.5 min), ramp to 95% B over 3 min, hold 1 min |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray (ESI), Positive |

| Ion Source Temp. | 500 °C |

| MRM Transition 1 | m/z 130.1 → 88.1 (Quantifier) |

| MRM Transition 2 | m/z 130.1 → 43.1 (Qualifier) |

| Collision Energy | Optimized for specific instrument (e.g., 15-25 eV) |

Note: The parent ion is the protonated molecule [M+H]+. Fragment ions are predicted based on common amide fragmentation pathways.

LC-MS/MS Workflow Diagram

Method 3: Quantification by HPLC-UV

Principle of Causality: While lacking the sensitivity and selectivity of mass spectrometry, HPLC with UV detection is a robust, accessible, and cost-effective technique widely used in QC laboratories.[11] N-Isopropylisobutyramide lacks a strong chromophore, meaning it does not absorb light strongly at higher wavelengths. Therefore, detection must be performed at a low UV wavelength (e.g., 210 nm) where the amide bond exhibits some absorbance.[12] This approach is viable provided the sample matrix is sufficiently clean to avoid interfering peaks at this non-selective wavelength.

Sample Preparation Protocol: Dilute-and-Shoot

Rationale: For simpler matrices, such as a drug substance analysis where the impurity level is expected to be relatively high (>0.05%), a simple "dilute-and-shoot" approach is often sufficient. This minimizes sample handling and potential for error.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

-

Dissolution: Add approximately 30 mL of the mobile phase (e.g., water:acetonitrile 50:50) and sonicate for 10 minutes to dissolve.

-

Dilution: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Instrumental Protocol

Rationale: The chromatographic conditions are similar to the LC-MS method, using a C18 column. An isocratic method (constant mobile phase composition) is often sufficient and more robust for QC applications if the target analyte is well-resolved from other components.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Column Temp. | 30 °C |

| Mobile Phase | Water : Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV Diode Array Detector (DAD) |

| Wavelength | 210 nm |

HPLC-UV Workflow Diagram

Method Validation and Performance

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[1][13] All methods described herein should be validated according to ICH Q2(R2) guidelines.[13]

Key Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte. | No interference at the retention time of the analyte in blank/placebo. Peak purity assessment (for HPLC-UV). |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval over which the method is precise, accurate, and linear. | e.g., LOQ to 120% of the specification limit. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% - 102.0% for spiked samples. |

| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |

| LOQ | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1; demonstrated accuracy and precision. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., flow, temp) are varied. |

Expected Method Performance Comparison

The following table provides a summary of the expected performance characteristics for each method, highlighting their relative strengths.

| Parameter | GC-MS | LC-MS/MS | HPLC-UV |

| Specificity | High | Very High | Moderate to Low |

| Typical LOQ | ~10 - 50 ng/mL | ~0.1 - 5 ng/mL | ~0.5 - 5 µg/mL |

| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |

| Matrix Tolerance | Moderate | High | Low |

| Primary Use | Impurity identification, quantification | Trace-level quantification, bioanalysis | Routine QC, assay |

Conclusion

The quantification of N-Isopropylisobutyramide can be successfully achieved using a variety of analytical techniques. For applications requiring the highest sensitivity and selectivity, such as trace impurity analysis in complex drug products or bioanalytical studies, LC-MS/MS is the superior method. For general impurity profiling and identification where volatility is not a concern, GC-MS provides a robust and reliable alternative. For routine quality control testing in simpler matrices where concentration levels are higher, HPLC-UV offers a practical, cost-effective, and dependable solution, provided that its limitations in specificity are carefully managed through rigorous validation. The selection of the appropriate method is paramount and should be guided by the specific analytical requirements of the project.

References

-